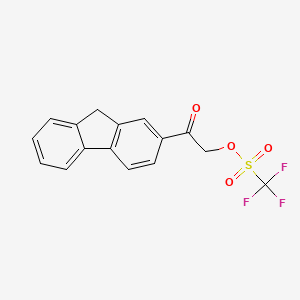![molecular formula C14H14Cl2N2 B14209365 1,2-Bis[4-(chloromethyl)phenyl]hydrazine CAS No. 827340-17-0](/img/structure/B14209365.png)
1,2-Bis[4-(chloromethyl)phenyl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[4-(chloromethyl)phenyl]hydrazine is an organic compound with the molecular formula C14H14Cl2N2. It is characterized by the presence of two chloromethyl groups attached to a phenyl ring, which are further connected by a hydrazine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine typically involves the reaction of 4-chloromethylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
1,2-Bis[4-(chloromethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, nitriles, or substituted amines.
Oxidation: Formation of hydrazones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
科学研究应用
1,2-Bis[4-(chloromethyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The hydrazine moiety can also participate in redox reactions, generating reactive intermediates that can further interact with cellular components .
相似化合物的比较
Similar Compounds
1,2-Bis[4-(bromomethyl)phenyl]hydrazine: Similar structure but with bromine atoms instead of chlorine.
1,2-Bis[4-(methyl)phenyl]hydrazine: Lacks the halogen atoms, resulting in different reactivity.
1,2-Bis[4-(nitromethyl)phenyl]hydrazine: Contains nitro groups, leading to different chemical properties and applications.
Uniqueness
1,2-Bis[4-(chloromethyl)phenyl]hydrazine is unique due to the presence of chloromethyl groups, which provide a versatile platform for further chemical modifications.
属性
CAS 编号 |
827340-17-0 |
|---|---|
分子式 |
C14H14Cl2N2 |
分子量 |
281.2 g/mol |
IUPAC 名称 |
1,2-bis[4-(chloromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C14H14Cl2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,17-18H,9-10H2 |
InChI 键 |
VQDLYKXQZYOCNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCl)NNC2=CC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


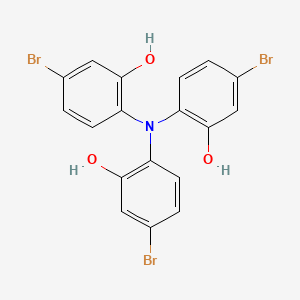
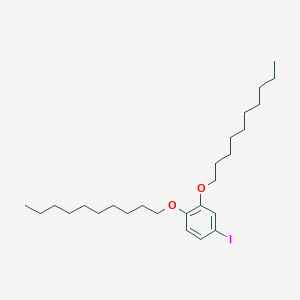
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
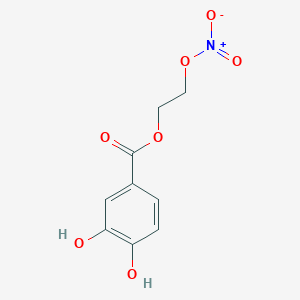
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
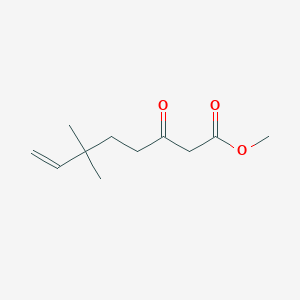
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
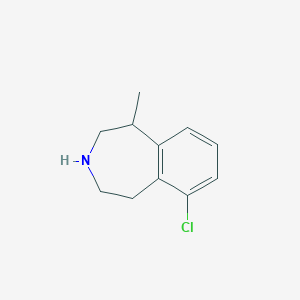
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
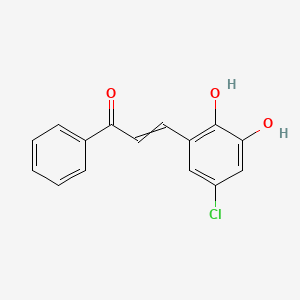
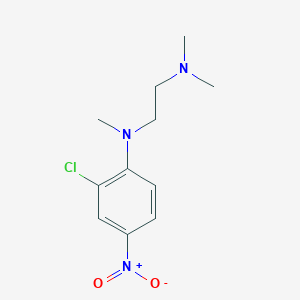
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
